![molecular formula C9H15NO3 B065831 Methyl 2-[acetyl(prop-2-enyl)amino]propanoate CAS No. 171817-08-6](/img/structure/B65831.png)
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. MAP is a derivative of propanoic acid and is structurally similar to other ester compounds.
Wirkmechanismus
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate exerts its pharmacological effects by interacting with various cellular targets, including DNA, enzymes, and signaling pathways. The exact mechanism of action of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has been shown to exhibit several biochemical and physiological effects, including the modulation of gene expression, oxidative stress, and inflammation. Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has also been reported to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[acetyl(prop-2-enyl)amino]propanoate, including the development of new synthetic methods to improve its yield and purity, the identification of new cellular targets for its pharmacological effects, and the evaluation of its potential applications in other fields, such as material science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate and its potential side effects.
Synthesemethoden
The synthesis of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate involves the reaction of acetyl(prop-2-enyl)amine with methyl propanoate in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and esterification. The yield of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Several studies have reported that Methyl 2-[acetyl(prop-2-enyl)amino]propanoate exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Eigenschaften
CAS-Nummer |
171817-08-6 |
---|---|
Produktname |
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
methyl 2-[acetyl(prop-2-enyl)amino]propanoate |
InChI |
InChI=1S/C9H15NO3/c1-5-6-10(8(3)11)7(2)9(12)13-4/h5,7H,1,6H2,2-4H3 |
InChI-Schlüssel |
RMQSXHNFJORNGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N(CC=C)C(=O)C |
Kanonische SMILES |
CC(C(=O)OC)N(CC=C)C(=O)C |
Synonyme |
Alanine, N-acetyl-N-2-propenyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.